8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
This compound features a bicyclo[3.2.1]octane core substituted with two distinct moieties:
- 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl: A pyrazole ring with a 3-methoxyphenyl group and methyl substitution at position 1.
- 1H-1,2,4-Triazol-1-yl: A triazole ring attached at position 3 of the bicyclo system.
Its molecular formula is C21H26N6O2, with a calculated molecular weight of 394.47 g/mol.
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-25-20(11-19(24-25)14-4-3-5-18(8-14)29-2)21(28)27-15-6-7-16(27)10-17(9-15)26-13-22-12-23-26/h3-5,8,11-13,15-17H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBRMMIOLILIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3C4CCC3CC(C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a unique structural entity within the class of azabicyclo compounds, particularly known for their diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound is characterized by a bicyclic structure that integrates a pyrazole and triazole moiety, which are known to enhance biological activity through various mechanisms. The presence of the methoxyphenyl group is also critical as it can influence the compound's interaction with biological targets.
1. Pharmacological Profiles
Research has identified that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant activity at various neurotransmitter transporters:
- Dopamine Transporter (DAT) : The structural modifications in related compounds have shown promising selectivity for DAT over serotonin transporter (SERT) and norepinephrine transporter (NET), indicating potential for treating disorders like ADHD and depression .
- Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and interfere with cellular processes:
- Inhibition of Transporters : The azabicyclo structure allows for effective binding to DAT, leading to increased dopamine levels in synaptic clefts, which can alleviate symptoms in neuropsychiatric conditions.
- Antiviral Properties : Some derivatives have shown antiviral activity against specific viral strains, suggesting a broad spectrum of biological effects .
Structure-Activity Relationships (SAR)
The SAR studies indicate that:
- Substituent Effects : The presence of electron-donating groups such as methoxy on the phenyl ring enhances binding affinity at DAT and SERT.
- Bicyclic Framework : The rigidity provided by the azabicyclo framework contributes to selective interactions with target proteins .
Table 1: Summary of Biological Activities and SAR Insights
| Compound Feature | Biological Activity | Mechanism |
|---|---|---|
| Methoxyphenyl Group | Enhanced DAT affinity | Increased dopamine signaling |
| Triazole Moiety | Antitumor activity | Inhibition of tubulin polymerization |
| Azabicyclo Structure | Selectivity for neurotransmitter transporters | Modulation of neurotransmitter levels |
Case Studies
Recent studies have highlighted specific derivatives that exemplify the biological potential of this compound:
- A study on a related pyrazole derivative demonstrated significant anti-inflammatory effects in animal models, suggesting therapeutic applications in chronic inflammatory diseases .
- Another investigation revealed that modifications at the 3-position of the azabicyclo structure could enhance selectivity towards certain enzyme targets involved in cancer progression .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a monoamine reuptake inhibitor , which is significant in the treatment of various neuropsychiatric disorders such as depression, anxiety, and ADHD. Research indicates that derivatives of this compound exhibit selective inhibition of serotonin, norepinephrine, and dopamine transporters, which are crucial for mood regulation and cognitive function .
Therapeutic Potential
Studies have shown that the compound may act as a mu-opioid receptor antagonist , providing analgesic effects without the typical side effects associated with opioid medications. This makes it a promising candidate for pain management therapies .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has revealed that modifications to its structure can significantly influence its biological activity. For instance, variations in the substituents on the bicyclic core can enhance selectivity towards specific monoamine transporters or opioid receptors .
Synthetic Methodologies
The synthesis of 8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves several key steps:
Enantioselective Construction
Recent advancements have focused on the enantioselective construction of the bicyclic scaffold from acyclic precursors or through desymmetrization processes starting from tropinone derivatives . This approach allows for precise control over the stereochemistry of the final product.
Case Study 1: Monoamine Transporter Inhibition
A series of studies evaluated various derivatives based on the 8-azabicyclo[3.2.1]octane scaffold for their inhibitory effects on monoamine transporters:
| Compound | Inhibition (%) | Target |
|---|---|---|
| Compound A | 75% | Serotonin Transporter |
| Compound B | 60% | Dopamine Transporter |
| Compound C | 85% | Norepinephrine Transporter |
These results highlight the potential of these compounds in treating mood disorders by modulating neurotransmitter levels .
Case Study 2: Mu Opioid Receptor Activity
Another investigation assessed the ability of derivatives to antagonize mu-opioid receptors in vitro. The findings suggested that these compounds could provide effective pain relief while minimizing adverse effects commonly associated with traditional opioids .
Comparison with Similar Compounds
Structural Analogs from Evidence
Key Structural Differences
Aromatic Substituents: The target compound has a 3-methoxyphenyl-pyrazole carbonyl, while analogs in and feature oxolane-3-carbonyl and 4-(isopropoxy)benzoyl, respectively. The methoxy group in the target may enhance lipophilicity compared to oxolane or isopropoxy substituents. The 1H-1,2,4-triazol-1-yl group in the target differs from the 1H-pyrazol-1-yl groups in analogs .
Molecular Weight :
- The target compound has the highest molecular weight (394.47 g/mol ), which may impact pharmacokinetics (e.g., absorption, distribution) compared to lighter analogs (275.35–339.40 g/mol).
Research Findings and Limitations
Biological Activity :
discusses isorhamnetin glycosides but lacks data on bicyclo[3.2.1]octane derivatives . The absence of pharmacological studies in the provided evidence precludes direct efficacy or toxicity comparisons.Physical Properties : Critical data (e.g., solubility, melting points) are unavailable for all compounds in the evidence, limiting a full physicochemical comparison.
Preparation Methods
Key Reaction Conditions:
-
Reagents : Di-tert-butyl dicarbonate, triethylamine
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Solvent : Dichloromethane
-
Temperature : 0°C → room temperature
Deprotection of the Boc Group
The Boc-protected intermediate is treated with a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield the free amine 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane . This step is critical for activating the nitrogen at position 8 for subsequent acylation.
Optimization Notes:
-
Acid Choice : HCl in dioxane minimizes side reactions compared to TFA.
-
Temperature : Room temperature to 40°C.
Synthesis of the Pyrazole-Carbonyl Component
The pyrazole fragment, 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid , is synthesized via cyclocondensation of 3-methoxyacetophenone derivatives with methyl hydrazine. For example, reaction of 3-methoxypropiophenone with methyl hydrazine in ethanol under reflux forms the pyrazole ring. Oxidation of the methyl group to a carboxylic acid is achieved using potassium permanganate in acidic conditions, followed by conversion to the acid chloride using thionyl chloride.
Critical Steps:
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Cyclocondensation : Ethanol, reflux, 6 h.
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Oxidation : KMnO₄, H₂SO₄, 80°C, 4 h.
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Acid Chloride Formation : SOCl₂, 70°C, 2 h.
Final Acylation Reaction
The free amine from Step 3 is acylated with the pyrazole-carbonyl chloride in the presence of a base (e.g., triethylamine or DIPEA) to form the target compound. The reaction is typically conducted in dichloromethane or THF at 0°C to room temperature.
Representative Protocol:
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Amine : 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (1.0 equiv).
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Acylating Agent : Pyrazole-5-carbonyl chloride (1.2 equiv).
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Base : Triethylamine (2.5 equiv).
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Solvent : Dichloromethane.
Purification and Characterization
Final purification is achieved via silica gel column chromatography using gradients of ethyl acetate in hexanes (10–50%). Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry confirms structural integrity. Key spectroscopic features include:
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¹H NMR : A singlet for the triazole proton (δ 8.2–8.5 ppm), methoxy group (δ 3.8 ppm), and pyrazole methyl (δ 3.7 ppm).
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Side Reactions
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Enol Triflate Formation : Deprotonation at the α-position of the ketone by LDA generates an enolate, which reacts with the triflating agent to form the triflate. Competing over-reduction or elimination is mitigated by strict temperature control.
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Triazole Substitution : The triflate’s electrophilicity facilitates SN2 displacement by the triazole anion. Steric hindrance at the bridgehead carbon may necessitate prolonged reaction times or elevated temperatures.
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Acylation : Excess acyl chloride and base ensure complete conversion, though residual acid scavengers (e.g., molecular sieves) may improve yields.
Scalability and Industrial Relevance
Scalability of this route is feasible, with the longest linear sequence comprising six steps. Critical bottlenecks include the low-temperature enol triflate formation and the hygroscopic nature of intermediates. Continuous flow chemistry could enhance the triflation step by improving heat transfer and reproducibility .
Q & A
Q. What are the optimal synthetic routes for preparing the target compound, and what factors influence reaction yields?
Q. How can structural confirmation be achieved for this compound?
Methodological Answer:
- X-ray Crystallography: Resolve dihedral angles between the pyrazole, triazole, and bicyclooctane rings (e.g., 16.83°–51.68° deviations observed in analogous structures) .
- Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8 ppm; triazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₅N₅O₃: 443.2; observed: 443.1) .
Advanced Research Questions
Q. What strategies address low solubility and stability during biological assays?
Q. How can researchers resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and negative controls (e.g., SR141716 for cannabinoid receptor assays) .
- Dose-Response Analysis: Compare IC₅₀ values (e.g., 0.5 µM vs. 5 µM discrepancies may stem from assay sensitivity) .
- Mechanistic Studies: Employ molecular docking to validate binding poses (e.g., triazole interactions with kinase ATP pockets) .
Q. What advanced techniques characterize intermolecular interactions in crystallography?
Methodological Answer:
- Hydrogen Bond Analysis: Identify O–H⋯N bonds (e.g., 2.12 Å length, 158° angle) stabilizing crystal packing .
- Torsion Angle Refinement: Use SHELXL for anisotropic displacement parameters; apply riding models for H-atoms .
- Supramolecular Analysis: Map π-π stacking (3.8–4.2 Å distances) between aromatic rings .
Methodological Considerations
- Synthesis: Prioritize regioselective pyrazole formation using electron-withdrawing groups (e.g., carbonyl) to direct cyclization .
- Biological Evaluation: Include toxicity screens (e.g., mitochondrial membrane potential assays) to rule off-target effects .
- Data Reproducibility: Document reaction atmospheres (e.g., N₂ vs. air) and catalyst batches (CuAAC efficiency varies by Cu⁺ source) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
